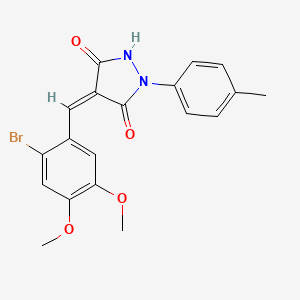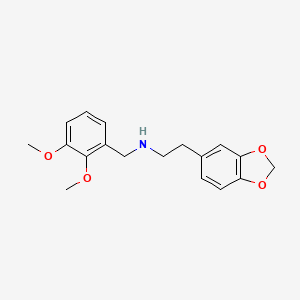
4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione is not fully understood. However, it is believed to exert its biological activity by interacting with specific molecular targets in cells, leading to changes in cellular processes that result in its observed effects.
Biochemical and Physiological Effects:
Studies have shown that the compound exhibits significant biochemical and physiological effects. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of fungal and bacterial pathogens, and exhibit antioxidant activity. Furthermore, it has been shown to have a low toxicity profile, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione in lab experiments is its high purity and stability, which makes it easy to handle and store. Additionally, it exhibits a wide range of biological activities, making it a versatile compound for various applications. However, one of the limitations of using this compound is its relatively high cost, which may limit its widespread use in research.
Orientations Futures
There are several future directions for the research and development of 4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione. Firstly, further studies are needed to elucidate the mechanism of action of the compound. Secondly, it is important to investigate the compound's potential applications in other fields, such as material science and environmental science. Finally, efforts should be made to develop more cost-effective synthesis methods for the compound, which will enable its widespread use in research.
Conclusion:
In conclusion, this compound is a promising compound that has attracted significant attention in scientific research due to its potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields. With continued research, this compound has the potential to make significant contributions to various scientific fields.
Méthodes De Synthèse
The synthesis of 4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione involves the reaction of 4-methylbenzaldehyde and 2-bromo-4,5-dimethoxybenzaldehyde with pyrazolidine-3,5-dione in the presence of a base catalyst. The reaction proceeds via a Knoevenagel condensation reaction, followed by cyclization to form the final product.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, the compound has been investigated for its anticancer, antifungal, and antimicrobial properties. In organic synthesis, it has been used as a building block for the synthesis of other compounds. In material science, it has been studied for its potential applications in the development of organic electronic devices.
Propriétés
IUPAC Name |
(4Z)-4-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4/c1-11-4-6-13(7-5-11)22-19(24)14(18(23)21-22)8-12-9-16(25-2)17(26-3)10-15(12)20/h4-10H,1-3H3,(H,21,23)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQHDIOGOXFTEM-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3Br)OC)OC)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3Br)OC)OC)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[4-(3-methoxyphenoxy)butoxy]quinoline](/img/structure/B5148790.png)

![4-(2-methoxy-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5148802.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5148803.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B5148805.png)
![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5148811.png)
![N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-3-carboxamide](/img/structure/B5148818.png)
![2,2'-oxybis{N'-[4-(diethylamino)benzylidene]acetohydrazide}](/img/structure/B5148830.png)
![N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B5148831.png)
![3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol](/img/structure/B5148839.png)
![N~1~-(sec-butyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5148865.png)
![propyl 2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5148877.png)
![4-butoxy-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5148892.png)
